3-(3-Fluoro-5-methyl-phenyl)-pyridine
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Overview
Description
3-(3-Fluoro-5-methyl-phenyl)-pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methyl-phenyl)-pyridine typically involves the reaction of 3-fluoro-5-methylphenylboronic acid with a suitable pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methyl-phenyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenyl-pyridine derivatives.
Scientific Research Applications
3-(3-Fluoro-5-methyl-phenyl)-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methyl-phenyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. The exact pathways involved vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-Methylphenylboronic Acid
- 3-Fluoro-5-Methoxycarbonylphenylboronic Acid
- 3-Fluoro-5-Isopropoxyphenylboronic Acid
Uniqueness
3-(3-Fluoro-5-methyl-phenyl)-pyridine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, binding affinity, and electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10FN |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-5-11(7-12(13)6-9)10-3-2-4-14-8-10/h2-8H,1H3 |
InChI Key |
HOIZPSOTUHLRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
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